Enzymatic Inactivation Resistance: AT-RvD1 (17R) Survives Eicosanoid Oxidoreductase Whereas RvD1 (17S) Is Rapidly Converted to Inactive 17-oxo-RvD1
When incubated with eicosanoid oxidoreductase, the natural epimer RvD1 (7S,8R,17S) is rapidly converted to 17-oxo-RvD1 and 8-oxo-RvD1, both of which exhibit dramatically reduced bioactivity—the 17-oxo metabolite is described as essentially inactive. In contrast, AT-RvD1 (7S,8R,17R) resists this enzymatic conversion; its transformation is sharply reduced under identical conditions. [1] This stereoselective resistance to metabolic inactivation is the mechanistic basis for AT-RvD1's prolonged functional half-life in biological systems, and it is the explicit reason this epimer is preferentially selected over RvD1 for in vivo studies requiring sustained pro-resolving signaling. [2]
| Evidence Dimension | Susceptibility to enzymatic inactivation by eicosanoid oxidoreductase |
|---|---|
| Target Compound Data | AT-RvD1 (17R): Enzymatic conversion sharply reduced; resists rapid inactivation |
| Comparator Or Baseline | RvD1 (17S): Rapidly converted to 17-oxo-RvD1 and 8-oxo-RvD1; 17-oxo-RvD1 is essentially inactive |
| Quantified Difference | Qualitative: RvD1 bioactivity lost upon oxidation; AT-RvD1 bioactivity preserved. The 17-oxo-RvD1 metabolite of RvD1 is essentially inactive versus parent. |
| Conditions | In vitro enzymatic conversion assay using eicosanoid oxidoreductase; structures confirmed by total organic synthesis and LC-MS/MS |
Why This Matters
For in vivo studies where sustained pathway engagement is required, the metabolic instability of RvD1 necessitates higher or repeated dosing, whereas AT-RvD1's resistance to inactivation provides a longer experimental window at lower effective doses, directly impacting experimental design and procurement decisions.
- [1] Sun YP, Oh SF, Uddin J, Yang R, Gotlinger K, Campbell E, Colgan SP, Petasis NA, Serhan CN. Resolvin D1 and its aspirin-triggered 17R epimer. Stereochemical assignments, anti-inflammatory properties, and enzymatic inactivation. J Biol Chem. 2007 Mar 30;282(13):9323-9334. doi: 10.1074/jbc.M609212200. PMID: 17244615. View Source
- [2] Eickmeier O, Seki H, Haworth O, Hilberath JN, Gao F, Uddin M, Croze RH, Carlo T, Pfeffer MA, Levy BD. Aspirin-triggered resolvin D1 reduces mucosal inflammation and promotes resolution in a murine model of acute lung injury. Mucosal Immunol. 2013 Mar;6(2):256-266. doi: 10.1038/mi.2012.66. PMID: 22785226. View Source
